(5-Ethyl-2-fluorophenyl)methanol (5-Ethyl-2-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18036767
InChI: InChI=1S/C9H11FO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5,11H,2,6H2,1H3
SMILES:
Molecular Formula: C9H11FO
Molecular Weight: 154.18 g/mol

(5-Ethyl-2-fluorophenyl)methanol

CAS No.:

Cat. No.: VC18036767

Molecular Formula: C9H11FO

Molecular Weight: 154.18 g/mol

* For research use only. Not for human or veterinary use.

(5-Ethyl-2-fluorophenyl)methanol -

Specification

Molecular Formula C9H11FO
Molecular Weight 154.18 g/mol
IUPAC Name (5-ethyl-2-fluorophenyl)methanol
Standard InChI InChI=1S/C9H11FO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5,11H,2,6H2,1H3
Standard InChI Key AMOZESNYUMIWDE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=C1)F)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(5-Ethyl-2-fluorophenyl)methanol (C₉H₁₁FO) features a benzene ring with three substituents:

  • Fluorine at the 2-position, imparting electron-withdrawing effects.

  • Ethyl group at the 5-position, contributing steric bulk and lipophilicity.

  • Hydroxymethyl group at the 1-position, enabling hydrogen bonding and reactivity in esterification or oxidation reactions.

The spatial arrangement of these groups influences the compound’s electronic distribution, solubility, and intermolecular interactions.

Physical Properties

While direct measurements for (5-Ethyl-2-fluorophenyl)methanol are scarce, analogous compounds provide insights:

PropertyValue (Analog-Based Estimate)Source Compound Reference
Molecular Weight154.18 g/mol
Boiling Point~220–240°C (decomposes)
Solubility in WaterLow (≤1 mg/mL)
LogP (Partition Coeff.)2.1–2.5

The low water solubility aligns with hydrophobic contributions from the ethyl group, while the LogP suggests moderate lipophilicity, suitable for organic solvent-based reactions .

Spectroscopic Characteristics

Predicted spectroscopic data based on structural analogs:

  • IR Spectroscopy: O-H stretch (~3200–3600 cm⁻¹), C-F stretch (~1100–1250 cm⁻¹), and aromatic C=C stretches (~1450–1600 cm⁻¹).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), hydroxymethyl (-CH₂OH) protons (δ 4.5–4.7 ppm), and ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂).

    • ¹³C NMR: Fluorine-coupled carbons (C-2, δ 160–165 ppm), ethyl carbons (C-5, δ 15–25 ppm for CH₃, δ 30–40 ppm for CH₂), and hydroxymethyl carbon (δ 60–65 ppm) .

Synthesis and Reactivity

Reduction of 5-Ethyl-2-fluorobenzaldehyde

A plausible route involves the reduction of 5-ethyl-2-fluorobenzaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

5-Ethyl-2-fluorobenzaldehyde+NaBH₄(5-Ethyl-2-fluorophenyl)methanol+NaBO₂+H₂O\text{5-Ethyl-2-fluorobenzaldehyde} + \text{NaBH₄} \rightarrow \text{(5-Ethyl-2-fluorophenyl)methanol} + \text{NaBO₂} + \text{H₂O}

This method mirrors the reduction of aromatic aldehydes to benzyl alcohols, typically achieving yields of 70–85% under mild conditions .

Nucleophilic Aromatic Substitution

Alternative synthesis via halogenated intermediates:

  • Bromination: Introduce bromine at the 3-position of 2-fluoro-5-ethyltoluene.

  • Hydrolysis: Replace bromine with a hydroxyl group under basic conditions.

  • Reduction: Reduce the resulting aldehyde to the alcohol.

This pathway is less efficient due to multiple steps but offers regioselective control .

Reactivity Profile

  • Esterification: Reacts with acyl chlorides or anhydrides to form esters.

  • Oxidation: Converts to 5-ethyl-2-fluorobenzoic acid using strong oxidizers like KMnO₄.

  • Electrophilic Substitution: Fluorine directs incoming electrophiles to the 4- and 6-positions of the ring.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Benzyl alcohols are pivotal in synthesizing active pharmaceutical ingredients (APIs). For example, fluorinated analogs serve as precursors to antipsychotics and anti-inflammatory agents. The ethyl group enhances metabolic stability, while fluorine improves bioavailability .

Agrochemicals

Fluorinated alcohols are intermediates in herbicides and pesticides. The compound’s lipophilicity aids in penetrating plant cuticles, enhancing efficacy.

Material Science

Potential use in liquid crystals or polymer precursors, leveraging its aromatic rigidity and functional groups for cross-linking.

Environmental and Regulatory Considerations

Ecotoxicity

Limited data exist, but fluorinated aromatics often exhibit persistence. Recommend biodegradability testing under OECD guidelines.

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